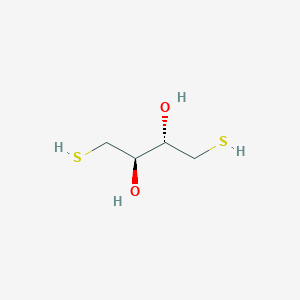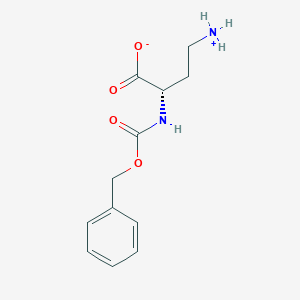
(3R)-3-hydroxy-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3R)-3-Hydroxy-L-aspartic acid is a chiral amino acid derivative characterized by the presence of a hydroxyl group at the third carbon of the aspartic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-hydroxy-L-aspartic acid typically involves the stereoselective hydroxylation of L-aspartic acid. One common method includes the use of enzymatic catalysis, where specific enzymes facilitate the hydroxylation process under mild conditions. Another approach involves chemical synthesis using chiral catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, leveraging genetically engineered microorganisms to produce the compound in large quantities. These microorganisms are engineered to express enzymes that catalyze the hydroxylation of L-aspartic acid, resulting in high yields of the desired product.
化学反応の分析
Types of Reactions: (3R)-3-Hydroxy-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-oxo-L-aspartic acid.
Reduction: The compound can be reduced to form 3-amino-L-aspartic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 3-oxo-L-aspartic acid.
Reduction: 3-amino-L-aspartic acid.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(3R)-3-Hydroxy-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.
作用機序
The mechanism of action of (3R)-3-hydroxy-L-aspartic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group at the third carbon plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. Molecular targets include enzymes involved in amino acid metabolism and receptors that mediate cellular signaling pathways.
類似化合物との比較
L-Aspartic Acid: The parent compound, lacking the hydroxyl group at the third carbon.
3-Amino-L-Aspartic Acid: A derivative where the hydroxyl group is replaced by an amino group.
3-Oxo-L-Aspartic Acid: An oxidized form of (3R)-3-hydroxy-L-aspartic acid.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of enzyme mechanisms.
特性
CAS番号 |
6532-76-9 |
|---|---|
分子式 |
C4H7NO5 |
分子量 |
149.10 g/mol |
IUPAC名 |
(2S,3R)-2-amino-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |
InChIキー |
YYLQUHNPNCGKJQ-NHYDCYSISA-N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
異性体SMILES |
[C@H]([C@H](C(=O)O)O)(C(=O)O)N |
正規SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
| 7298-98-8 6532-76-9 |
|
同義語 |
erythro-beta-Hydroxyasparticacid; (3R)-3-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-asparticacid; UNII-GDV0MSK2SG; Erythro-beta-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-aspartate; (2S,3R)-2-amino-3-hydroxybutanedioicacid; erythro-3-Hydroxy-Ls-asparticacid; Asparticacid,L-threo-beta-hydroxy-; (2S,3R)-2-amino-3-hydroxysuccinicacid; beta-Hydroxyasparticacid; (2S,3R)-2-amino-3-hydroxy-succinicacid; ASPARTICACID,3-HYDROXY-,(erythro)-; 6532-76-9; 1186-90-9; 7298-98-8; GDV0MSK2SG; AC1L23VS; (3R)-3-Hydroxyasparticacid; SCHEMBL336362; erythro-3-hydroxy-Ls-aspartate; CHEBI:17576; CTK4B0789; Erythro-b-hydroxy-l-asparticacid; ZINC901877 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)




![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)


